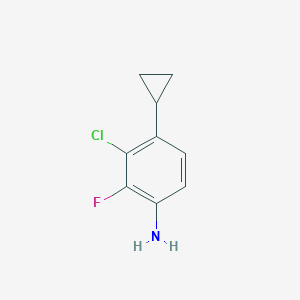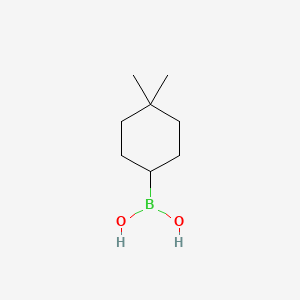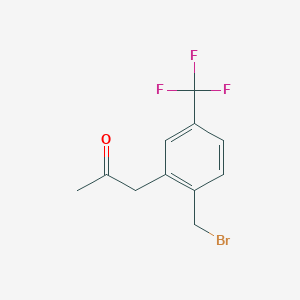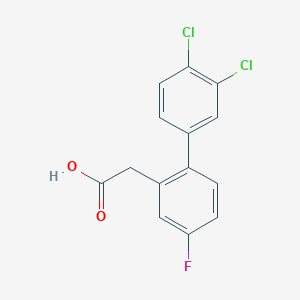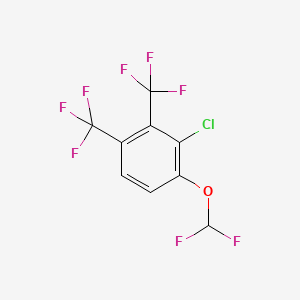
(2-(Trifluoromethoxy)pyridin-4-YL)methanamine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Trifluoromethoxy)pyridin-4-YL)methanamine 2hcl: is a chemical compound with the molecular formula C7H7F3N2O. It is a derivative of pyridine, substituted with a trifluoromethoxy group at the 2-position and a methanamine group at the 4-position. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Trifluoromethoxy)pyridin-4-YL)methanamine 2hcl typically involves the reaction of 2-(trifluoromethoxy)pyridine with formaldehyde and ammonia under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the methanamine group.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2-(Trifluoromethoxy)pyridin-4-YL)methanamine 2hcl can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where the trifluoromethoxy group or the methanamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: (2-(Trifluoromethoxy)pyridin-4-YL)methanamine 2hcl is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new chemical reactions and catalysts.
Biology: In biological research, this compound is used to study the effects of trifluoromethoxy and methanamine groups on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: This compound has potential applications in medicinal chemistry for the development of new drugs. Its unique chemical structure makes it a valuable scaffold for designing molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-(Trifluoromethoxy)pyridin-4-YL)methanamine 2hcl involves its interaction with specific molecular targets in biological systems. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methanamine group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
- (2-(Difluoromethoxy)pyridin-4-YL)methanamine 2hcl
- (2-(Trifluoromethyl)pyridin-4-YL)methanamine hcl
Comparison:
- (2-(Trifluoromethoxy)pyridin-4-YL)methanamine 2hcl has a trifluoromethoxy group, which provides unique electronic and steric properties compared to the difluoromethoxy and trifluoromethyl analogs.
- The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and industrial processes.
Propriétés
Formule moléculaire |
C7H9Cl2F3N2O |
|---|---|
Poids moléculaire |
265.06 g/mol |
Nom IUPAC |
[2-(trifluoromethoxy)pyridin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C7H7F3N2O.2ClH/c8-7(9,10)13-6-3-5(4-11)1-2-12-6;;/h1-3H,4,11H2;2*1H |
Clé InChI |
GOVPSISNDHMTMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1CN)OC(F)(F)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


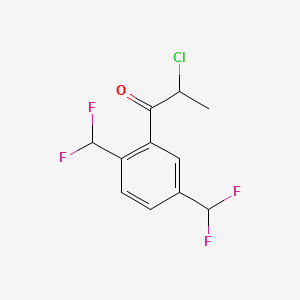
![9-Alloc-2,9-diazaspiro[5.5]undecane](/img/structure/B14047870.png)
![5-Pyrimidinecarboxamide, N-[5-[[[2-fluoro-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-methylphenyl]-4-methoxy-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B14047871.png)
![8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14047874.png)
